
1,4-Dibromo-2,6-diisopropylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dibromo-2,6-diisopropylbenzene is an organic compound with the molecular formula C12H16Br2. It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 4 positions, and two isopropyl groups are substituted at the 2 and 6 positions. This compound is a white solid at room temperature and is practically insoluble in water but soluble in organic solvents such as ethanol, benzene, and diethyl ether .
Vorbereitungsmethoden
1,4-Dibromo-2,6-diisopropylbenzene can be synthesized through various methods. One common synthetic route involves the bromination of 2,6-diisopropylbenzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or benzoyl peroxide. The reaction is typically carried out in an organic solvent like carbon tetrachloride (CCl4) at reflux temperature . Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
1,4-Dibromo-2,6-diisopropylbenzene undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The compound can be reduced to 2,6-diisopropylbenzene by using reducing agents like zinc in acetic acid or catalytic hydrogenation.
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding quinones or other oxidized products depending on the oxidizing agent used.
Wissenschaftliche Forschungsanwendungen
1,4-Dibromo-2,6-diisopropylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Wirkmechanismus
The mechanism of action of 1,4-dibromo-2,6-diisopropylbenzene involves its interaction with various molecular targets. The bromine atoms in the compound can participate in halogen bonding, which can influence the compound’s binding affinity to proteins and other biomolecules. The isopropyl groups provide steric hindrance, affecting the compound’s reactivity and selectivity in chemical reactions .
Vergleich Mit ähnlichen Verbindungen
1,4-Dibromo-2,6-diisopropylbenzene can be compared with other dibromobenzenes such as 1,2-dibromobenzene and 1,3-dibromobenzene. While all these compounds share the dibromo substitution on the benzene ring, the position of the bromine atoms significantly affects their chemical properties and reactivity. For example:
1,2-Dibromobenzene: Has bromine atoms at adjacent positions, leading to different steric and electronic effects compared to this compound.
1,3-Dibromobenzene: Has bromine atoms at the meta positions, which also results in different reactivity patterns.
1,4-Dibromobenzene: Lacks the isopropyl groups, making it less sterically hindered and more reactive in certain substitution reactions.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
1349717-76-5 |
|---|---|
Molekularformel |
C12H16Br2 |
Molekulargewicht |
320.06 g/mol |
IUPAC-Name |
2,5-dibromo-1,3-di(propan-2-yl)benzene |
InChI |
InChI=1S/C12H16Br2/c1-7(2)10-5-9(13)6-11(8(3)4)12(10)14/h5-8H,1-4H3 |
InChI-Schlüssel |
WKGQNYMQIYJEDX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=CC(=C1Br)C(C)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


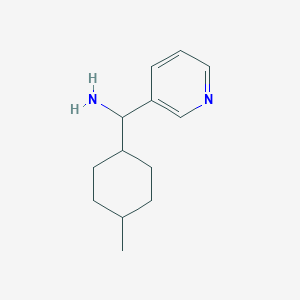

![cyclo[DL-N(Me)Asp-DL-N(Me)xiIle-DL-N(Me)xiIle-Gly-DL-N(Me)Val-DL-Tyr(Me)-DL-OAla-DL-Pip-DL-N(Me)Val-DL-Val]](/img/structure/B12090744.png)
![6-bromo-3-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12090752.png)

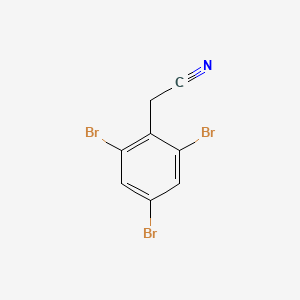

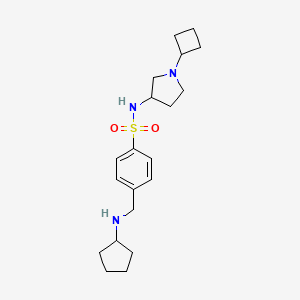
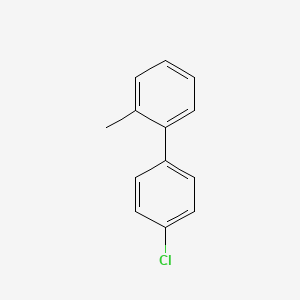
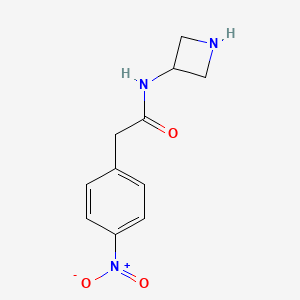

![2-[4-(Propan-2-yl)cyclohexyl]propanoic acid](/img/structure/B12090803.png)


